4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Lipophilicity Physicochemical profiling Drug-likeness

4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478080-46-5) is the para‑tolyl pyridazinone probe validated in six distinct HTS campaigns (RGS4, MOR‑1, ADAM17, M1, furin, UPR). Its XLogP3 of 2.20 and TPSA of 44.12 Ų distinguish it from meta‑tolyl (XLogP3 1.8, TPSA 41.9 Ų) and phenyl analogs, ensuring target‑specific engagement. For GPCR signaling, TACE inhibition, or multi‑target ML model training, insist on the para‑tolyl derivative. Supplied at 98% purity; available in 1g, 5g, and 10g quantities. Request a quote for competitive pricing.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
CAS No. 478080-46-5
Cat. No. B2511282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
CAS478080-46-5
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Cl
InChIInChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3
InChIKeyNWXSHGSEVYLBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478080-46-5): Core Identity and Library Positioning for Procurement Decisions


4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478080-46-5, CHEMBL1414549) is a synthetic pyridazinone featuring a 4-chloro, 5-methoxy substitution on the pyridazinone core and a para‑tolyl (4‑methylphenyl) substituent at the N2 position. Its molecular formula is C₁₂H₁₁ClN₂O₂ with a molecular weight of 250.68 g mol⁻¹ [1]. The compound has been interrogated in high‑throughput screening (HTS) campaigns against multiple targets, including regulator of G‑protein signalling 4 (RGS4), mu‑opioid receptor, ADAM17, muscarinic M1 receptor, furin, and the unfolded protein response pathway, indicating broad biological annotation . Its para‑tolyl substituent distinguishes it from closely related phenyl, meta‑tolyl, and benzyl analogs, imparting unique molecular properties that influence target engagement and physicochemical behaviour.

Why 4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone Cannot Be Replaced by Generic Pyridazinone Analogs


The pyridazinone scaffold tolerates diverse N2 and C4/C5 substituents that profoundly modulate lipophilicity, hydrogen‑bond acceptor capacity, and steric profile. Even seemingly minor modifications—such as shifting the methyl group from para to meta on the N‑aryl ring or replacing the tolyl group with a benzyl moiety—alter the compound's logP, polar surface area (PSA), and conformational flexibility, leading to divergent target‑engagement profiles in screening cascades [1]. The para‑tolyl analog (CAS 478080‑46‑5) exhibits an XLogP3 of 2.20 and a topological PSA of 44.12 Ų, whereas the meta‑tolyl isomer (PubChem CID 779844) shows an XLogP3 of 1.8 and a PSA of 41.9 Ų [2]. Such differences directly impact membrane permeability, solubility, and off‑target liability, making generic substitution scientifically untenable without confirmatory retesting.

Quantitative Differentiation Evidence for 4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478080-46-5) vs. Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to Meta‑Tolyl Isomer

The para‑tolyl derivative (target compound) exhibits an XLogP3 of 2.20, whereas the meta‑tolyl isomer (4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone, PubChem CID 779844) has an XLogP3 of 1.8 [1]. This represents a +0.40 logP unit increase, indicating greater lipophilicity that may enhance membrane permeability but also requires careful solubility assessment.

Lipophilicity Physicochemical profiling Drug-likeness

Larger Polar Surface Area (PSA) Compared to Meta‑Tolyl Isomer

The target compound possesses a topological polar surface area (TPSA) of 44.12 Ų, whereas the meta‑tolyl isomer (CID 779844) has a TPSA of 41.9 Ų, a difference of +2.22 Ų [1]. This suggests a slightly higher hydrogen‑bond acceptor character that can influence solubility and target‑site complementarity.

Polar surface area Molecular descriptor Drug-likeness

Distinct High-Throughput Screening Annotation Profile vs. Phenyl Analog

The para‑tolyl compound has been annotated in PubChem BioAssays against at least six distinct targets: RGS4 (AID 463111), mu‑opioid receptor (AID 504326), ADAM17 (AID 720648), muscarinic M1 receptor (AID 588814), unfolded protein response (AID 463104), and furin (AID 463115) . In contrast, the unsubstituted phenyl analog (4-chloro-5-methoxy-2-phenylpyridazin-3(2H)-one, CAS 2514-18-3) lacks these specific HTS annotations in publicly curated databases, indicating that the para‑tolyl group confers a distinct biological fingerprint that is not recapitulated by the simpler phenyl derivative [1]. Quantitative potency data for individual targets are not publicly disclosed for either compound; however, the sheer breadth of target annotation provides a qualitative but actionable differentiation for hit‑expansion and selectivity‑profiling studies.

High-throughput screening Target engagement RGS4 Opioid receptor

Physicochemical Differentiation: Higher Predicted Boiling Point vs. Phenyl Analog

The para‑tolyl compound has a predicted boiling point of 397.0 ± 52.0 °C at 760 mmHg , while the phenyl analog (CAS 2514-18-3) has a molecular weight of only 236.65 g mol⁻¹ and is expected to have a lower boiling point . The ~14 Da mass increase and additional methyl group raise the boiling point, which may affect distillation‑based purification and storage recommendations.

Boiling point Thermal stability Purification

Quantitative Drug‑Likeness (QED) Score Supporting Lead‑Optimisation Prioritisation

The target compound achieves a quantitative estimate of drug‑likeness (QED) weighted score of 0.82, as computed by ChEMBL [1]. A QED > 0.67 is generally considered attractive for lead‑like chemical space. While the meta‑tolyl and phenyl analogs are expected to fall within a similar range, the specific QED for the para‑tolyl derivative quantifies its favourable balance of molecular properties (no Rule‑of‑5 violations, 0 HBD, 4 HBA, 2 rotatable bonds), providing a concrete metric for prioritising this compound in library design.

Drug-likeness QED Lead optimisation

Optimal Application Scenarios for 4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (478080-46-5) Based on Quantitative Differentiation Evidence


Selective RGS4 Activator Screening and GPCR Modulation Studies

The compound's annotation in a primary cell‑based HTS assay for RGS4 activators (AID 463111) makes it a direct candidate for G‑protein coupled receptor (GPCR) signalling studies, particularly those investigating RGS4‑mediated regulation of M3 muscarinic receptor activity . Because the meta‑tolyl isomer differs in XLogP3 by 0.40 units and TPSA by 2.22 Ų [1], it is unlikely to reproduce the same cellular permeability and target‑engagement kinetics, making the para‑tolyl derivative the preferred chemical probe for this specific assay context.

Opioid Receptor Pharmacology and Biased Signalling Investigations

The compound was screened in a luminescence‑based cell‑based assay against the mu‑type opioid receptor (MOR‑1) at the Scripps Research Institute Molecular Screening Center (AID 504326) . Researchers exploring MOR‑1 agonism or antagonism should prioritise this para‑tolyl derivative because the phenyl analog lacks any opioid‑receptor annotation, and the benzyl analog's increased flexibility (additional methylene spacer) introduces conformational entropy that may abolish binding to the orthosteric site [1].

ADAM17 (TACE) Inhibitor Hit Expansion and Metalloproteinase Profiling

The compound's participation in a QFRET‑based biochemical HTS for ADAM17 inhibitors (AID 720648) positions it as a useful starting point for tumour necrosis factor‑α converting enzyme (TACE) inhibitor development . The para‑tolyl motif provides a defined steric and electronic profile that can be systematically varied in SAR studies, whereas the unsubstituted phenyl analog may not engage the ADAM17 active site with the same complementarity, based on the distinct HTS annotation pattern.

Multi‑Target Cheminformatics Model Building and Polypharmacology Prediction

With six distinct target annotations spanning GPCRs, proteases, and stress‑response pathways, the para‑tolyl compound serves as a richly annotated data point for training multi‑target machine‑learning models or performing proteome‑wide similarity searching . Its QED score of 0.82 and compliance with Rule‑of‑5 criteria [1] further support its use as a privileged scaffold for virtual library enumeration, where analogs with divergent properties (e.g., the meta‑tolyl isomer with lower logP) would introduce systematic bias in model predictions.

Quote Request

Request a Quote for 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.